molecular formula C11H12O2S B8277588 1-(Phenylthio)pentane-2,4-dione

1-(Phenylthio)pentane-2,4-dione

Cat. No. B8277588
M. Wt: 208.28 g/mol
InChI Key: XONQJZYCHZILBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981882B2

Procedure details

1,1-Dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate Add tert-butyl acetoacetate (1.30 mL, 8.0 mmol) dropwise to a solution of sodium tert-butoxide (770 mg, 8.0 mmol) in diethyl ether (15 mL) at 0° C. under nitrogen. Stir the white precipitate at RT for 20 h and cool to 0° C. Add (phenylthio)acetyl chloride (1.2 mL, 8.0 mmol) dropwise and observe as the suspension turns yellow, then becomes a clear solution, and finally forms a white precipitate when all the reagent is added. Stir the reaction for 24 h at RT. Quench with 2 N HCl (15 mL), wash the aqueous layer with EtOAc (15 mL). Dry (MgSO4), concentrate and purify (silica gel chromatography, eluting with 100:0 to 90:10 2-methylpentane:EtOAc) to give the title compound as light yellow solid (1.11 g, 48%)
Name
1,1-Dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:12](=[O:21])[CH2:13][S:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)C(OC(C)(C)C)=O)(=[O:3])[CH3:2].C(OC(C)(C)C)(=O)CC(C)=O.CC(C)([O-])C.[Na+].C1(SCC(Cl)=O)C=CC=CC=1>C(OCC)C>[C:15]1([S:14][CH2:13][C:12](=[O:21])[CH2:4][C:1](=[O:3])[CH3:2])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
1,1-Dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC(C)(C)C)C(CSC1=CC=CC=C1)=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
770 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the white precipitate at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 0° C
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction for 24 h at RT
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Quench with 2 N HCl (15 mL)
WASH
Type
WASH
Details
wash the aqueous layer with EtOAc (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 100:0 to 90:10 2-methylpentane:EtOAc)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.